molecular formula C25H29N3O4 B14977523 N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14977523
M. Wt: 435.5 g/mol
InChI Key: NHDPELADEWYSBP-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of multiple functional groups, including methoxy, piperidine, and oxazole, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 2,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.

    Introduction of the piperidine moiety: The 2,5-dimethoxyphenyl intermediate is then reacted with piperidine under basic conditions to form the piperidinyl ethyl derivative.

    Oxazole ring formation: The piperidinyl ethyl derivative undergoes cyclization with a suitable carboxylic acid derivative to form the oxazole ring.

    Final coupling reaction: The oxazole intermediate is then coupled with a phenyl carboxamide under acidic or basic conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro-oxazole derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine moiety.

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to enzyme active sites: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modulating gene expression: Affecting transcription factors and other regulatory proteins.

Comparison with Similar Compounds

  • N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
  • N-[2-(2,5-dimethoxyphenyl)-2-(morpholin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
  • N-[2-(2,5-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Uniqueness: The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities. The presence of the piperidine ring, in particular, may enhance its ability to interact with specific biological targets compared to similar compounds with different nitrogen-containing rings.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O4/c1-30-19-11-12-23(31-2)20(15-19)22(28-13-7-4-8-14-28)17-26-25(29)21-16-24(32-27-21)18-9-5-3-6-10-18/h3,5-6,9-12,15-16,22H,4,7-8,13-14,17H2,1-2H3,(H,26,29)

InChI Key

NHDPELADEWYSBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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